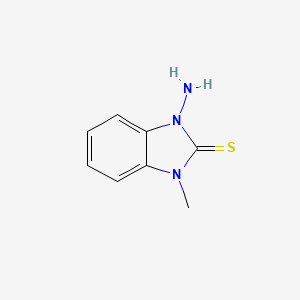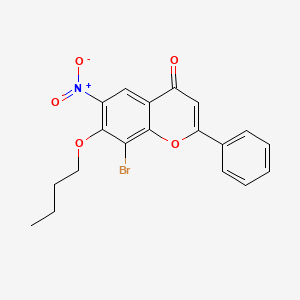![molecular formula C13H10F3N5O B14271074 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- CAS No. 168098-96-2](/img/structure/B14271074.png)
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is a compound that belongs to the purine family, characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- typically involves the reaction of purine derivatives with trifluoromethyl-substituted phenyl compounds. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the purine with a trifluoromethyl-substituted phenyl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group or other substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different chemical and biological properties.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds also contain the trifluoromethyl group but have distinct reactivity and applications.
Uniqueness: 1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]- is unique due to its combination of a purine core with a trifluoromethyl-substituted phenyl group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Eigenschaften
CAS-Nummer |
168098-96-2 |
|---|---|
Molekularformel |
C13H10F3N5O |
Molekulargewicht |
309.25 g/mol |
IUPAC-Name |
6-[[4-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)8-3-1-7(2-4-8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21) |
InChI-Schlüssel |
GUNFTFXTDWYWQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


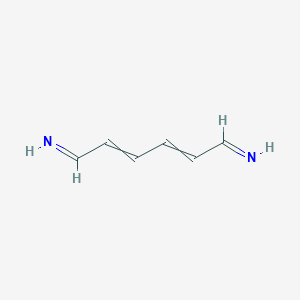

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
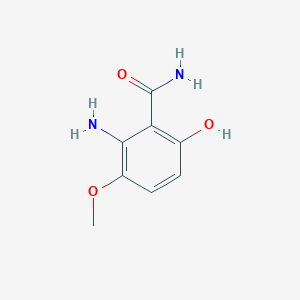
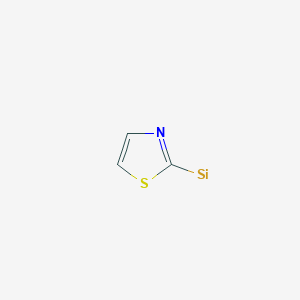



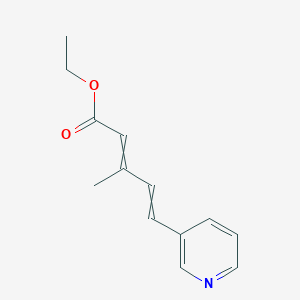
silane](/img/structure/B14271067.png)
